Androst-4-ene-3,17-diyl diacetate

Description

Chemical Structure and Properties

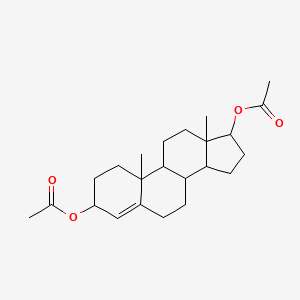

Androst-4-ene-3,17-diyl diacetate (CAS 2098-51-3) is a synthetic steroid derivative with the molecular formula C₂₃H₃₂O₅ and a molecular weight of 388.50 g/mol . Its structure features a steroidal backbone with a double bond at the C4 position, acetylated hydroxyl groups at C3 and C17, and a ketone at C3 (see SMILES: CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C) . Key physicochemical properties include:

- Hydrogen bond acceptors: 5

- Rotatable bonds: 4

- Topological polar surface area: 69.7 Ų

- LogP (hydrophobicity): 3.2 .

Synthesis The compound is synthesized via acetylation of the corresponding diol precursor, androst-4-ene-3β,17β-diol, using acetic anhydride and a catalyst like 4-dimethylaminopyridine (DMAP). Typical reaction conditions involve refluxing in pyridine, followed by purification via column chromatography, yielding ~65% of the diacetate product .

Properties

CAS No. |

4136-03-2 |

|---|---|

Molecular Formula |

C23H34O4 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h13,17-21H,5-12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |

InChI Key |

FKDRTPPOFBKQAT-FQJIPJFPSA-N |

SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)C)C)C |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)C)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Functional Differences

Metabolic Stability: The diacetate’s acetyl groups enhance lipophilicity, prolonging systemic circulation compared to AD (a ketone) .

Biotransformation Pathways :

- In microbial systems (e.g., Mycobacterium neoaurum), AD is a key intermediate in steroid degradation, whereas the diacetate is resistant to side-chain cleavage due to ester protection at C3 and C17 .

- The C5 double bond in Androst-5-en-3β,17β-diyl diacetate alters substrate specificity in cytochrome P450-mediated oxidation compared to the C4 isomer .

Pharmacological Applications: 4-Methoxy-androst-4-ene-3,17-dione (a non-esterified analog) is used in lab settings but lacks the diacetate’s enhanced membrane permeability . Nandrolone cypionate (CAS 7207-92-3), a C17-propionate ester, demonstrates longer half-life than the diacetate due to its larger ester group .

Research Implications and Gaps

- Bioconversion Efficiency: The diacetate’s resistance to microbial degradation (vs.

- Structural Optimization : Comparisons with nandrolone esters suggest that varying ester chain lengths (e.g., cypionate, enanthate) could further modulate the diacetate’s pharmacokinetics .

- Safety Data : Toxicity profiles for the diacetate remain understudied; existing data for analogs (e.g., 4-methoxy-androst-4-ene-3,17-dione ) highlight the need for rigorous hazard testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.